Trimethylsilyl cyanide

Cyanation safety Cyanide source selection Laboratory safety

Trimethylsilyl cyanide (TMSCN) is a volatile, moisture-sensitive organosilicon liquid (formula (CH3)3SiCN, molecular weight 99.21) with a boiling point of 114-117 °C, density of 0.793 g/mL at 20 °C, and melting point of 8-11 °C. It is classified as a highly flammable and toxic reagent (UN 3384, hazard codes F, T+, T, N), requiring storage under inert atmosphere at 0-10 °C to prevent hydrolysis.

Molecular Formula C4H9NSi
Molecular Weight 99.21 g/mol
CAS No. 7677-24-9
Cat. No. B121167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl cyanide
CAS7677-24-9
SynonymsCyanotrimethylsilane;  Trimethylcyanosilane;  Trimethylsilanecarbonitrile;  Trimethylsilyl nitrile;  Trimethylsilylcarbonitrile; 
Molecular FormulaC4H9NSi
Molecular Weight99.21 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#N
InChIInChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3
InChIKeyLEIMLDGFXIOXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl Cyanide (TMSCN, CAS 7677-24-9): Baseline Properties and Procurement-Relevant Specifications


Trimethylsilyl cyanide (TMSCN) is a volatile, moisture-sensitive organosilicon liquid (formula (CH3)3SiCN, molecular weight 99.21) with a boiling point of 114-117 °C, density of 0.793 g/mL at 20 °C, and melting point of 8-11 °C [1][2]. It is classified as a highly flammable and toxic reagent (UN 3384, hazard codes F, T+, T, N), requiring storage under inert atmosphere at 0-10 °C to prevent hydrolysis [1]. TMSCN functions as a versatile cyanide equivalent in organic synthesis, primarily for nucleophilic addition to carbonyl compounds and imines, producing cyanohydrin trimethylsilyl ethers and α-aminonitriles under mild catalytic conditions [2].

Why Generic Cyanide Substitution Fails: Key Differentiators for TMSCN in Scientific Procurement


Generic substitution with traditional inorganic cyanide sources (KCN, NaCN, HCN) or even other organosilicon cyanides (e.g., TBDMSCN) is not scientifically equivalent because TMSCN offers a unique combination of (1) significantly lower acute toxicity and safer handling than HCN, (2) organic solvent solubility unattainable with ionic KCN/NaCN, enabling homogeneous catalysis and solvent-free reactions, and (3) distinct stereochemical outcomes in asymmetric synthesis compared to bulkier silyl cyanides [1]. These differences directly impact reaction yields, selectivity, catalyst compatibility, and operational safety protocols—parameters critical for both research reproducibility and industrial scale-up.

Quantitative Comparative Evidence for TMSCN (CAS 7677-24-9) in Cyanosilylation and Strecker Reactions


Safety and Handling: TMSCN vs. HCN, KCN, NaCN - Toxicity and Operational Risk Reduction

TMSCN is explicitly characterized as a safer and more manageable cyanide source compared to HCN, KCN, and NaCN. While all are toxic, TMSCN's liquid state (bp 114-117 °C) and controlled hydrolysis behavior reduce acute exposure risk relative to gaseous HCN (bp 26 °C) and dusty solids (KCN/NaCN) [1]. TMSCN is also noted for its organic solvent solubility, enabling homogeneous reaction conditions impossible with insoluble inorganic salts .

Cyanation safety Cyanide source selection Laboratory safety

Catalytic Efficiency: High TOF Values Achieved with TMSCN Under Organocatalytic Conditions

When catalyzed by 1-ethyl-3-methylimidazolium acetate, TMSCN achieves exceptionally high turnover frequencies (TOF) in solvent-free cyanosilylation of carbonyl compounds. Catalyst loading as low as 0.0001 mol% yields TOF values up to 10,602,410 h⁻¹ [1]. While direct comparator data for KCN or NaCN under identical conditions is absent, these TOF values are among the highest reported for organocatalyzed transformations, highlighting TMSCN's compatibility with ionic liquid catalysts and solvent-free protocols [1].

Organocatalysis Cyanosilylation Turnover frequency

Stereochemical Control: TMSCN vs. TBDMSCN in Diastereoselective Cyanation

In reactions with halogenated carbonyl substrates, TMSCN and tert-butyldimethylsilyl cyanide (TBDMSCN) exhibit divergent stereochemical outcomes. Under identical reaction conditions, TMSCN favors the cis-isomer, whereas TBDMSCN produces the trans-isomer as the major product [1]. This reversal demonstrates that the choice of silyl cyanide is a critical parameter for controlling stereoselectivity in asymmetric synthesis.

Diastereoselectivity Silyl cyanide comparison Stereochemistry

Enantioselective Cyanosilylation: TMSCN Enables High ee Values with Vanadium Catalysts

TMSCN serves as the cyanide source in asymmetric cyanohydrin synthesis. Using a chiral (salen)VO catalyst at 0.1 mol% loading, TMSCN addition to aldehydes yields cyanohydrin trimethylsilyl ethers with 68-95% enantiomeric excess (ee) at room temperature [1]. This performance exceeds that of titanium-based systems under comparable conditions [1]. The work highlights TMSCN's role in achieving high enantioselectivity, a requirement for pharmaceutical intermediate synthesis.

Enantioselectivity Cyanohydrin synthesis Chiral catalysis

Strecker Reaction Yield: TMSCN Enables Scalable, High-Purity α-Aminonitrile Synthesis

In a scalable one-pot Strecker-type process for synthesizing a key nafithromycin intermediate, TMSCN delivered the target cyanolactone in >95% purity with excellent yields and shorter reaction times [1]. The authors explicitly selected TMSCN as a 'safer' alternative to traditional cyanide reagents for this manufacturing process, citing its ability to generate cyanide in-situ under closed conditions [1].

Strecker reaction α-Aminonitrile Process chemistry

Priority Application Scenarios for Trimethylsilyl Cyanide (TMSCN) Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Cyanohydrins for Pharmaceutical Intermediates

TMSCN is the cyanide source of choice for asymmetric cyanosilylation of aldehydes, achieving 68-95% ee with vanadium-based catalysts at low loading (0.1 mol%) [1]. This high enantioselectivity, combined with the safer handling profile of TMSCN relative to HCN, makes it ideal for producing chiral cyanohydrins—versatile building blocks for β-amino alcohols, α-hydroxy acids, and α-amino acids [1][2].

Solvent-Free and Green Chemistry Cyanosilylation Protocols

TMSCN enables highly efficient solvent-free cyanosilylation with turnover frequencies exceeding 10,000,000 h⁻¹ using organocatalysts [1]. This performance supports sustainable manufacturing processes with reduced solvent waste and lower catalyst usage, aligning with green chemistry principles for industrial scale-up [1].

Stereocontrolled Synthesis via Diastereoselective Cyanation

In reactions requiring specific diastereoselectivity, TMSCN's distinct cis-selectivity (compared to TBDMSCN's trans-selectivity) is a critical parameter [1]. This stereochemical divergence is essential for accessing specific stereoisomers in complex molecule synthesis, where even minor changes in reagent structure can alter product distribution [1].

Scalable Strecker-Type Synthesis of α-Aminonitriles

TMSCN has been successfully employed in a scalable one-pot process for manufacturing a nafithromycin intermediate, achieving >95% product purity with in-situ cyanide generation under mild conditions [1]. This demonstrates TMSCN's utility in pharmaceutical process chemistry where safety, yield, and operational simplicity are paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethylsilyl cyanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.